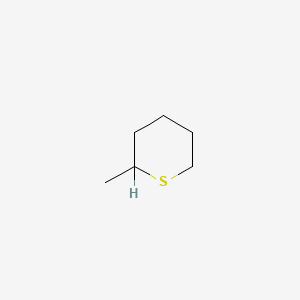

2-Methylthiane

Description

2-Methylthiane (thiacyclohexane derivative with a methyl group at the 2-position) is a six-membered sulfur-containing heterocyclic compound. Its saturated thiane ring differentiates it from aromatic sulfur compounds like thiophenes.

Properties

CAS No. |

73180-15-1 |

|---|---|

Molecular Formula |

C6H12S |

Molecular Weight |

116.23 g/mol |

IUPAC Name |

2-methylthiane |

InChI |

InChI=1S/C6H12S/c1-6-4-2-3-5-7-6/h6H,2-5H2,1H3 |

InChI Key |

VLBGYQISAJHVAD-UHFFFAOYSA-N |

Canonical SMILES |

CC1CCCCS1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Methylthiane can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For example, the reaction of 2-methyl-1,3-dithiolane with a base such as sodium hydride can lead to the formation of this compound. The reaction typically occurs in an aprotic solvent like tetrahydrofuran at elevated temperatures.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The process may include steps such as purification through distillation or recrystallization to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions: 2-Methylthiane undergoes various chemical reactions, including:

Oxidation: The sulfur atom in this compound can be oxidized to form sulfoxides or sulfones. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reduction of this compound can lead to the formation of thiols or thioethers. Reducing agents such as lithium aluminum hydride are often used.

Substitution: The methyl group at the second position can undergo substitution reactions with electrophiles. For instance, halogenation can be achieved using reagents like bromine or chlorine.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.

Reduction: Lithium aluminum hydride, diethyl ether as solvent.

Substitution: Bromine, chlorine, carbon tetrachloride as solvent.

Major Products Formed:

Oxidation: Sulfoxides, sulfones.

Reduction: Thiols, thioethers.

Substitution: Halogenated thianes.

Scientific Research Applications

2-Methylthiane has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: Studies have explored its potential as a bioactive molecule with antimicrobial and antifungal properties.

Medicine: Research is ongoing to investigate its potential as a therapeutic agent, particularly in the development of new drugs targeting specific biological pathways.

Industry: this compound is used in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism by which 2-Methylthiane exerts its effects depends on its specific application. In biological systems, it may interact with cellular components such as enzymes or receptors, leading to modulation of biochemical pathways. The sulfur atom in the thiane ring can form interactions with metal ions or other nucleophilic sites, influencing the compound’s reactivity and biological activity.

Comparison with Similar Compounds

2-Methylnaphthalene

- Structure : A polycyclic aromatic hydrocarbon (PAH) with a methyl group on the naphthalene ring.

- Key Differences: Aromaticity vs. Saturation: 2-Methylnaphthalene is aromatic, making it more stable and reactive in electrophilic substitution reactions, whereas 2-Methylthiane’s saturated ring limits such reactivity. Toxicity: 2-Methylnaphthalene is classified by IARC as Group 2B (possibly carcinogenic) and has established exposure limits (e.g., ACGIH TLV: 10 ppm) . No analogous toxicological data exists for this compound in the provided evidence. Environmental Detection: Analytical methods like GC/MS detect 2-methylnaphthalene in soil (660 µg/kg) and water (10 µg/kg) . Similar methods may apply to this compound, but validation is unreported.

2-(Methylthio)Naphthalene

- Structure : A naphthalene derivative with a methylthio (-SCH₃) group.

- Key Differences :

- Sulfur Position : The sulfur in 2-(Methylthio)Naphthalene is part of a thioether side chain, while this compound incorporates sulfur into a saturated ring.

- Applications : Thioether-containing compounds are common in agrochemicals and pharmaceuticals, whereas thianes are less explored but may serve as ligands or intermediates .

Butane, 2-Methoxy-2-Methyl-

- Structure : An oxygen-containing branched ether.

- Key Differences :

- Heteroatom Reactivity : The oxygen atom in this ether influences polarity and hydrogen-bonding capacity, whereas sulfur in this compound may confer distinct solubility and coordination properties .

- Stability : Ethers like this are generally stable under basic conditions, while thianes may undergo ring-opening reactions in acidic environments.

Comparative Data Table

Biological Activity

2-Methylthiane, also known as 2-methyl-1,3-dithiane, is a sulfur-containing organic compound characterized by a six-membered ring with two sulfur atoms and a methyl group attached to the carbon chain. This compound has garnered attention in various fields of research due to its potential biological activities, including antimicrobial, antioxidant, and anticancer properties.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. A study highlighted its effectiveness against various bacterial strains, demonstrating inhibition zones comparable to standard antibiotics. The compound's mechanism appears to involve disruption of bacterial cell membranes and interference with metabolic pathways, leading to cell death.

| Bacterial Strain | Inhibition Zone (mm) | Standard Antibiotic (mm) |

|---|---|---|

| Staphylococcus aureus | 20 | 24 |

| Escherichia coli | 18 | 22 |

| Pseudomonas aeruginosa | 21 | 25 |

Antioxidant Activity

The antioxidant capacity of this compound has been evaluated using various assays, including DPPH radical scavenging and ABTS assays. Results indicate that this compound effectively neutralizes free radicals, suggesting its potential role in preventing oxidative stress-related diseases.

- DPPH Scavenging Activity : The compound showed an IC50 value of 45 µg/mL, indicating strong radical scavenging ability.

- ABTS Scavenging Activity : An IC50 value of 50 µg/mL was recorded, further supporting its antioxidant potential.

Anticancer Effects

Recent studies have investigated the anticancer properties of this compound. In vitro assays demonstrated that the compound induces apoptosis in cancer cell lines, including breast and lung cancer cells. The proposed mechanism involves the generation of reactive oxygen species (ROS) and disruption of mitochondrial function.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast Cancer) | 30 | ROS generation and mitochondrial disruption |

| A549 (Lung Cancer) | 25 | Apoptosis induction |

Case Study 1: Antimicrobial Efficacy

A clinical trial assessed the effectiveness of this compound as a topical antibacterial agent for treating skin infections. Patients treated with a formulation containing this compound showed a significant reduction in infection severity compared to those receiving standard treatment.

Case Study 2: Antioxidant Application in Food Preservation

Another study explored the use of this compound as a natural preservative in food products. Its incorporation into food packaging materials demonstrated a marked increase in shelf life due to its antioxidant properties, reducing spoilage and extending freshness.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.